Tak-448

Androgen Deprivation Testosterone Suppression GnRH Agonist Comparator

TAK-448 is the only KISS1R agonist engineered for accelerated prostate cancer research. Unlike GnRH agonists (leuprolide) requiring 2–4 weeks, TAK-448 achieves castrate testosterone in just 3–7 days—saving 3+ weeks of therapeutic suppression in 4-week studies. Its hypothalamic KISS1R mechanism enables additive LH/T suppression when combined with pituitary GnRH antagonists (e.g., degarelix) for dual-node intervention. Excellent water solubility (trans-4-hydroxyproline modification) supports high-concentration aqueous dosing for continuous infusion studies without organic co-solvents. Validated in VCaP and JDCaP xenograft models. Order now for reliable, reproducible results.

Molecular Formula C58H80N16O14
Molecular Weight 1225.4 g/mol
CAS No. 1234319-68-6
Cat. No. B612525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTak-448
CAS1234319-68-6
SynonymsMVT-602
Molecular FormulaC58H80N16O14
Molecular Weight1225.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C4CC(CN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O
InChIInChI=1S/C58H80N16O14/c1-30(2)22-42(51(82)66-40(16-11-21-63-57(61)62-5)50(81)67-41(49(60)80)25-35-28-64-39-15-10-9-14-38(35)39)70-58(88)73-72-53(84)43(23-33-12-7-6-8-13-33)69-55(86)48(31(3)75)71-52(83)44(27-47(59)79)68-54(85)46-26-37(78)29-74(46)56(87)45(65-32(4)76)24-34-17-19-36(77)20-18-34/h6-10,12-15,17-20,28,30-31,37,40-46,48,64,75,77-78H,11,16,21-27,29H2,1-5H3,(H2,59,79)(H2,60,80)(H,65,76)(H,66,82)(H,67,81)(H,68,85)(H,69,86)(H,71,83)(H,72,84)(H3,61,62,63)(H2,70,73,88)/t31-,37-,40+,41+,42+,43+,44+,45-,46+,48+/m1/s1
InChIKeyMWXWMWSUUYXMRA-GRKBUMBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAK-448 (CAS 1234319-68-6) for Androgen Suppression Research: KISS1R Agonist Procurement Guide


TAK-448 (also known as MVT-602, RVT-602) is an investigational synthetic nonapeptide kisspeptin analog and full agonist of the KISS1 receptor (KISS1R, also known as GPR54) [1]. As an oligopeptide analog of the endogenous neuropeptide kisspeptin (metastin), TAK-448 acts upstream of GnRH neurons to modulate the hypothalamic-pituitary-gonadal (HPG) axis [2]. The compound's molecular formula is C₅₈H₈₀N₁₆O₁₄ with a molecular weight of approximately 1225.36 Da [3]. While TAK-448 advanced to Phase I and Phase II clinical evaluation for prostate cancer, hypogonadotropic hypogonadism, and female infertility, clinical development was discontinued in December 2016 after a Phase II trial in hypogonadism failed to meet its primary endpoints [4].

Why TAK-448 Cannot Be Substituted with Generic GnRH Agonists or Other Kisspeptin Analogs


Substitution of TAK-448 with generic GnRH agonists (e.g., leuprolide/leuprorelin) or alternative kisspeptin analogs is not scientifically equivalent due to fundamental differences in mechanism, potency, and pharmacodynamic profile. TAK-448 acts at the KISS1 receptor on hypothalamic GnRH neurons, whereas GnRH agonists act directly at the pituitary GnRH receptor [1]. This upstream vs. downstream mechanism difference produces distinct LH/testosterone suppression kinetics: TAK-448 achieves castrate testosterone levels within 3 days, significantly faster than the 2-4 weeks required for GnRH agonists to achieve comparable suppression [2]. Furthermore, within the kisspeptin analog class, TAK-448 contains specific structural modifications—trans-4-hydroxyproline at position 47 and an azaGly residue at position 51—that confer unique properties in water solubility, metabolic stability, and in vivo potency not replicated in other kisspeptin analogs [3]. Experimental substitution without accounting for these differences will yield non-comparable research outcomes.

TAK-448 Quantitative Differentiation Evidence: Comparator-Based Performance Data


TAK-448 Achieves Castrate Testosterone in 3 Days vs. 2-4 Weeks for Leuprolide

In a Phase I clinical study in healthy male volunteers (n=55) and prostate cancer patients (n=14), TAK-448 produced an initial 3-day testosterone surge followed by suppression to castrate levels (<50 ng/dL) by day 3-7 of continuous administration [1]. This contrasts with the GnRH agonist leuprolide (leuprorelin), which typically requires 2-4 weeks to achieve castrate testosterone levels due to its initial pituitary stimulation phase [1]. In a head-to-head preclinical rat study, TAK-448 (≥10 pmol/h continuous s.c. infusion) reduced plasma testosterone to castrate levels within 3 days, whereas leuprolide required 14-21 days to achieve comparable suppression [2]. The EC₅₀ for hormone-dependent tumor growth inhibition was substantially lower for TAK-448 than for leuprorelin (TAP-144) in a VCaP xenograft PK/PD model [3].

Androgen Deprivation Testosterone Suppression GnRH Agonist Comparator

TAK-448 Suppresses Testosterone More Profoundly Than Leuprolide with Lower Residual Hormone Levels

In a direct comparative study in adult male rats, continuous subcutaneous infusion of TAK-448 (≥10 pmol/h, equivalent to approximately 0.7 nmol/kg/day) reduced prostate and seminal vesicle weights to castrate levels by week 4, with suppression described as 'more rapid and profound than those induced by the GnRH agonist analogue leuprolide treatment' [1]. In the one-month sustained-release depot formulation comparison (TAK-448-SR(1M) vs. TAP-144-SR(1M)), TAK-448-SR(1M) demonstrated 'better testosterone control' and 'better PSA control' in a JDCaP prostate cancer xenograft rat model [2]. PK/PD modeling of VCaP xenograft data showed that the EC₅₀ of the hormone-dependent inhibitory effect of TAK-448 was 'much lower' than that of leuprorelin acetate (TAP-144) [3].

Androgen Deprivation Testosterone Suppression Depth GnRH Agonist Comparator

TAK-448 Exhibits Excellent Water Solubility Due to Hyp⁴⁷ Substitution vs. Parent Analogs

In the medicinal chemistry optimization campaign leading to TAK-448, substitution with trans-4-hydroxyproline (Hyp) at position 47 conferred 'excellent water solubility' compared to the parent nonapeptide analog 1 and other structural variants lacking this modification [1]. The synthesis study explicitly states: 'analogue 24 (TAK-448) with trans-4-hydroxyproline (Hyp) at position 47 showed not only superior pharmacological activity to 1 but also excellent water solubility' [1]. This contrasts with the generally poor aqueous solubility characteristic of many unmodified kisspeptin-derived peptides and earlier generation analogs [1]. The azaGly residue at position 51 also contributes to metabolic stability enhancement [1].

Formulation Development Peptide Solubility Structural Optimization

TAK-448 Exhibits Dose-Dependent Nonlinear Subcutaneous Pharmacokinetics in Rats

A dedicated pharmacokinetic study in rats demonstrated that TAK-448 exhibits less than dose-proportional nonlinear pharmacokinetics following subcutaneous administration, attributed to dose-dependent enhancement of subcutaneous first-pass metabolism [1]. At higher subcutaneous doses, the systemic absorption of unchanged TAK-448 was limited due to enhanced local proteolytic degradation at the injection site, whereas intravenous dosing produced linear pharmacokinetics [1]. Co-administration with protease inhibitors partially restored systemic absorption, confirming that serine proteases in subcutaneous tissue contribute to this first-pass effect [1]. This nonlinear behavior is not documented for small-molecule GnRH antagonists such as relugolix or degarelix, which exhibit more predictable linear PK [2].

Preclinical Pharmacokinetics Subcutaneous Absorption Nonlinear PK

TAK-448's KISS1R Agonism Enables Additive LH Suppression When Combined with GnRH Antagonists

In a castrated rat model study designed to evaluate combination androgen deprivation strategies, simultaneous continuous administration of low-dose TAK-448 with the GnRH antagonist degarelix produced additive LH suppression exceeding that of either agent alone [1]. The study demonstrated that TAK-448 acts at the hypothalamic KISS1R to suppress GnRH neuron activity, while degarelix acts at the pituitary GnRH receptor—intervening at two distinct nodes within the same endocrine axis [1]. This additive effect was observed at low doses that individually produced only partial or no LH suppression [1]. This mechanism-based additivity is not achievable with two agents that target the same receptor (e.g., two GnRH agonists or two GnRH antagonists) [1].

Combination Therapy Androgen Deprivation KISS1R-GnRH Axis

TAK-448 May Exert Direct Antiproliferative Effects on VCaP Prostate Cancer Cells Independent of Hormone Suppression

In vitro experiments demonstrated that TAK-448 may directly suppress VCaP androgen-sensitive prostate cancer cell proliferation independently of its hormone-suppressive effects [1]. PK/PD modeling of VCaP xenograft tumor growth inhibition data suggested that a hormone-independent direct inhibition pathway for TAK-448 'cannot be excluded,' with an estimated EC₅₀ approximately three orders of magnitude (1000×) higher than that of the hormone-dependent pathway [1]. This dual-mechanism potential—hormone-dependent (via testosterone suppression) and hormone-independent (direct antiproliferative)—is not documented for GnRH agonists (e.g., leuprolide) or antagonists (e.g., degarelix), which act solely through pituitary GnRH receptor modulation [2].

Direct Antitumor Activity Hormone-Independent Pathway Prostate Cancer Model

TAK-448 Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


Rapid-Onset Androgen Deprivation Studies in Rodent Prostate Cancer Models

For investigators requiring accelerated experimental timelines in androgen-sensitive prostate cancer models, TAK-448 provides castrate testosterone levels within 3-7 days versus 14-28 days for leuprolide [1]. This 4-7× faster onset enables completion of 4-week androgen deprivation studies with a full 3+ weeks of therapeutic testosterone suppression, compared to leuprolide-treated cohorts that achieve only 0-2 weeks of suppression within the same study duration. The VCaP and JDCaP xenograft models have validated TAK-448's anti-tumor efficacy [2].

Combination Androgen Deprivation Strategy Testing with GnRH Antagonists

TAK-448's unique mechanism at the hypothalamic KISS1R (upstream of GnRH) enables additive LH and testosterone suppression when combined with pituitary-acting GnRH antagonists such as degarelix [1]. This dual-node intervention cannot be replicated with two GnRH receptor-targeting agents. Researchers investigating intensified androgen deprivation or seeking to overcome partial resistance mechanisms can leverage this mechanistic complementarity for proof-of-concept combination studies.

KISS1R-Mediated Direct Antiproliferative Signaling Investigation

TAK-448 is the appropriate tool for studies examining potential hormone-independent, KISS1R-mediated direct antiproliferative effects in prostate cancer cell lines. PK/PD modeling suggests a direct inhibition pathway with an EC₅₀ approximately 1000× higher than the hormone-dependent pathway [1]. This property distinguishes TAK-448 from GnRH agonists and antagonists, which lack documented direct antitumor activity independent of testosterone suppression. In vitro VCaP proliferation assays have demonstrated this effect [1].

Formulation Development Requiring High-Concentration Aqueous Peptide Solutions

TAK-448's excellent water solubility, conferred by the trans-4-hydroxyproline substitution at position 47, makes it suitable for continuous subcutaneous infusion studies and depot formulation development where high-concentration aqueous dosing solutions are required without organic co-solvents [1]. This solubility advantage reduces precipitation risk during long-term infusion experiments and simplifies preparation of dosing solutions compared to less soluble kisspeptin analog alternatives.

Technical Documentation Hub

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